Unique Synthetic Handle: C4 Hydroxypropyl Chain Enables Spacer-Dependent Intramolecular Cyclization
The 4-(3-hydroxypropyl) substituent on the target compound provides a nucleophilic handle that can participate in intramolecular cyclizations to form seven-membered oxepane rings [1]. This is a key differentiator from the 4-(2-hydroxyethyl) analog (CAS 647836-61-1), which would cyclize to form a five-membered tetrahydrofuran ring, resulting in different ring strain, conformational properties, and subsequent reactivity. This differential reactivity is a critical parameter for designing synthetic routes to specific macrocyclic or fused-ring systems .
| Evidence Dimension | Potential for intramolecular etherification |
|---|---|
| Target Compound Data | Capable of forming a 7-membered oxepane ring via 3-hydroxypropyl chain |
| Comparator Or Baseline | Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate forms a 5-membered tetrahydrofuran ring |
| Quantified Difference | N/A (qualitative structural comparison); ring size differs by 2 atoms, leading to significant differences in ring strain and conformation. |
| Conditions | Inferred from standard organic chemistry principles (Baldwin's rules) regarding cyclization. |
Why This Matters
This informs procurement decisions for synthesizing specific ring systems, as the target compound's 3-hydroxypropyl chain is essential for accessing 7-membered cyclic architectures, a feat not achievable with the shorter-chain homolog.
- [1] EPA CompTox Dashboard. Chemical Details for DTXSID30801380 (Ethyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate). View Source
